4-Carboxy-Pennsylvania Green methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

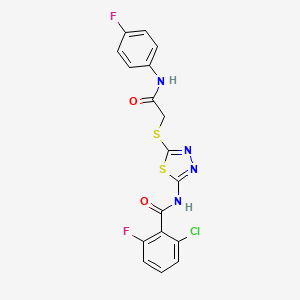

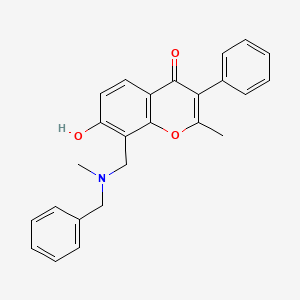

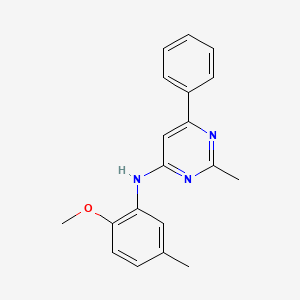

4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic fluorinated fluorophore, a hybrid of the dyes Oregon Green and Tokyo Green. This compound is valuable for its bright fluorescence in acidic cellular compartments, making it a powerful tool for chemical biology investigations .

Mécanisme D'action

Target of Action

The primary target of 4-Carboxy-Pennsylvania Green methyl ester is intracellular components . This compound is often cell permeable, enabling labeling of these targets .

Mode of Action

This compound interacts with its targets by labeling them. This is achieved through the conversion of the compound into the amine reactive N-hydroxysuccinimidyl ester, which can be used for the synthesis of a wide variety of fluorescent molecular probes .

Biochemical Pathways

The compound’s interaction with its targets can result in bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations, allowing for the visualization and quantification of biological processes.

Pharmacokinetics

It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to reach its intracellular targets This property likely influences its absorption and distribution within the body

Result of Action

The result of the compound’s action is the labeling of intracellular targets, which can then be visualized due to the compound’s fluorescent properties . This allows for the study of various biological systems.

Action Environment

The action of this compound is influenced by the pH of its environment. The compound confers bright fluorescence in acidic cellular compartments such as endosomes . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of its environment.

Analyse Biochimique

Biochemical Properties

It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .

Cellular Effects

4-Carboxy-Pennsylvania Green methyl ester is often cell permeable, enabling labeling of intracellular targets and components . The low pKa of Pennsylvania Green (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .

Molecular Mechanism

It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .

Méthodes De Préparation

The synthesis of 4-Carboxy-Pennsylvania Green methyl ester involves several steps. The key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one, is prepared by iterative nucleophilic aromatic substitution of bis-(2,4,5-trifluorophenyl)methanone with hydroxide . This intermediate is then used to produce over 15 grams of pure this compound in 28% overall yield without requiring chromatography . The compound can be converted into the amine-reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .

Analyse Des Réactions Chimiques

4-Carboxy-Pennsylvania Green methyl ester undergoes various chemical reactions, including:

Applications De Recherche Scientifique

4-Carboxy-Pennsylvania Green methyl ester is widely used in scientific research due to its unique properties:

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZLMQCYZDHMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)

![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)

![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)

![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)

![2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2906266.png)